Cas no 179626-26-7 (ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate)

Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate is a versatile chemical intermediate with applications in pharmaceutical and organic synthesis. Its structure combines an ester-functionalized benzene ring with a 2-pyridone moiety, offering reactivity at multiple sites for further derivatization. The compound is particularly valued for its role in constructing heterocyclic frameworks, often serving as a precursor in the development of bioactive molecules. Its moderate solubility in common organic solvents facilitates handling in synthetic workflows. The ethyl ester group enhances stability while remaining amenable to hydrolysis or transesterification, providing flexibility in downstream modifications. This compound's balanced properties make it a practical choice for researchers exploring novel pharmacophores or complex molecular architectures.
ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate structure
179626-26-7 structure
Product name:ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate
CAS No:179626-26-7
MF:C14H13NO3
MW:243.257923841476
CID:2154028
PubChem ID:16656197

ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate
    • ethyl 4-(2-oxopyridin-1-yl)benzoate
    • 179626-26-7
    • ethyl 4-(2-oxo-1,2-dihydropyridin-1yl)benzoate
    • DB-351510
    • DTXSID70586528
    • SCHEMBL3593570
    • CKDQOLXPJHYYJB-UHFFFAOYSA-N
    • ETHYL4-(2-OXOPYRIDIN-1(2H)-YL)BENZOATE
    • DTXCID30537293
    • MDL: MFCD11848621
    • Inchi: InChI=1S/C14H13NO3/c1-2-18-14(17)11-6-8-12(9-7-11)15-10-4-3-5-13(15)16/h3-10H,2H2,1H3
    • InChI Key: CKDQOLXPJHYYJB-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC=C(C=C1)N2C=CC=CC2=O

Computed Properties

  • Exact Mass: 243.08954328g/mol
  • Monoisotopic Mass: 243.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.6Ų

ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM156639-1g
ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate
179626-26-7 95%
1g
$660 2023-02-18
Chemenu
CM156639-1g
ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate
179626-26-7 95%
1g
$660 2021-08-05
Alichem
A029186628-1g
Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate
179626-26-7 95%
1g
$590.72 2022-04-02

Additional information on ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate

Professional Introduction to Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate (CAS No. 179626-26-7)

Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate, a compound with the chemical formula C₁₁H₉NO₃, is a derivative of benzoic acid featuring an ester group and a pyridine ring. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. The CAS number 179626-26-7 serves as a unique identifier, ensuring precise classification and reference in scientific literature and industrial applications.

The molecular structure of ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate incorporates a pyridone moiety, which is known for its ability to interact with various biological targets. This feature makes it a promising candidate for the development of new therapeutic agents. Recent studies have highlighted the compound's potential in modulating enzyme activity and receptor binding, particularly in the context of neurological and inflammatory disorders.

One of the most intriguing aspects of this compound is its ability to cross the blood-brain barrier, a property that is crucial for developing treatments targeting central nervous system (CNS) disorders. The pyridine ring enhances lipophilicity, facilitating better penetration into neural tissues. This characteristic has been explored in preclinical models, where ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate demonstrated promising results in reducing neuroinflammation and protecting against oxidative stress-induced neuronal damage.

Recent advancements in medicinal chemistry have led to the synthesis of novel derivatives of ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate, aimed at optimizing its pharmacokinetic and pharmacodynamic properties. These derivatives have been tested in various in vitro and in vivo assays, revealing enhanced efficacy and reduced side effects compared to the parent compound. For instance, modifications to the ester group have improved solubility, while adjustments to the pyridine ring have enhanced binding affinity to specific receptors.

The compound's potential applications extend beyond CNS disorders. Research indicates that ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate may also exhibit anti-inflammatory and analgesic properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis. Additionally, its interaction with pain signaling pathways suggests its utility in developing new pain management strategies.

In terms of synthetic chemistry, ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate can be synthesized through multi-step reactions involving condensation, esterification, and cyclization processes. The use of advanced catalytic systems has enabled more efficient and sustainable production methods. These advancements not only improve yield but also reduce waste, aligning with green chemistry principles. The synthesis route has been optimized for scalability, making it feasible for industrial-scale production.

The pharmacological profile of ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate has been extensively studied in academic and industrial research settings. Preclinical trials have demonstrated its safety profile at various doses, with minimal toxicity observed even at higher concentrations. This has paved the way for clinical trials aimed at evaluating its efficacy in human patients. The compound's ability to modulate multiple biological pathways makes it a versatile tool for drug discovery.

Future research directions include exploring the structure-activity relationships (SAR) of ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate derivatives to identify new leads with improved properties. Computational modeling techniques are being employed to predict the binding interactions between the compound and biological targets, accelerating the drug discovery process. Additionally, bioinformatics approaches are being used to analyze large datasets generated from high-throughput screening assays.

The industrial significance of ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate cannot be overstated. Its unique combination of structural features and biological activities positions it as a valuable intermediate in pharmaceutical manufacturing. Companies are investing in research to develop novel formulations that leverage its therapeutic potential. As regulatory frameworks evolve, this compound is expected to play a crucial role in addressing unmet medical needs across various therapeutic areas.

In conclusion, ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate (CAS No. 179626-26-7) represents a significant advancement in pharmaceutical chemistry. Its potential applications in treating neurological disorders, inflammation, and pain make it a compelling candidate for further development. With ongoing research focused on optimizing its properties and exploring new therapeutic uses, this compound is poised to make substantial contributions to human health and well-being.

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